molecular formula C38H40F4N6O2S B1250935 SB-435495 CAS No. 304694-39-1

SB-435495

カタログ番号: B1250935
CAS番号: 304694-39-1
分子量: 720.8 g/mol
InChIキー: VGIQUSQBXZXBGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

SB-435495は、以下を含むさまざまな化学反応を受けます。

    酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

    還元: この化合物は、還元されて還元された誘導体を生成することができます。

    置換: this compoundは、置換反応を受けることができ、1つの官能基が別の官能基に置き換えられます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます 。これらの反応から形成される主な生成物は、使用された特定の条件と試薬によって異なります。

科学研究の用途

This compoundは、以下を含むいくつかの科学研究の用途があります。

科学的研究の応用

Scientific Research Applications

  • Cardiovascular Research
    • Inhibition of Lp-PLA2 Activity : SB-435495 has been shown to significantly inhibit Lp-PLA2 activity in plasma samples from diabetic rats. In a study, doses of 0.25 to 10 mg/kg resulted in a marked reduction in plasma Lp-PLA2 activity levels, demonstrating its potential as a therapeutic agent for cardiovascular diseases linked to elevated Lp-PLA2 levels .
    • Impact on Endothelial Cells : Research indicates that treatment with this compound increases cell viability in human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL). This effect is associated with increased nitric oxide expression and decreased levels of endothelin-1, suggesting improved endothelial function .
  • Diabetes Research
    • Retinal Vascular Leakage : In diabetic BN rats, this compound treatment reduced retinal vascular leakage, a common complication associated with diabetic retinopathy. The study demonstrated that daily administration of 10 mg/kg for 28 days effectively limited albumin extravasation compared to control groups .
    • Therapeutic Potential : The compound's ability to inhibit Lp-PLA2 may also mitigate the progression of diabetic complications by improving vascular integrity and reducing inflammation .
  • Inflammation Studies
    • Reduction of Inflammatory Markers : this compound has been shown to decrease the expression of adhesion molecules such as ICAM-1 and PECAM-1 in HUVECs treated with oxLDL. This suggests that the compound may play a role in reducing vascular inflammation and improving endothelial health .

Data Tables

Application AreaStudy FocusKey Findings
Cardiovascular DiseaseInhibition of Lp-PLA2Significant reduction in plasma Lp-PLA2 activity with doses up to 10 mg/kg
DiabetesRetinal vascular leakageReduced albumin extravasation in diabetic rats after treatment with this compound
InflammationEffects on endothelial cellsIncreased cell viability and reduced inflammatory markers in HUVECs

Case Study 1: Cardiovascular Implications

In a study involving diabetic BN rats, researchers administered this compound at varying doses over a period of 28 days. The results indicated a dose-dependent decrease in Lp-PLA2 activity, correlating with improvements in vascular permeability and reduced inflammation markers. This highlights the compound's potential as a therapeutic agent for cardiovascular complications associated with diabetes.

Case Study 2: Endothelial Function Improvement

Another investigation focused on HUVECs exposed to oxLDL revealed that treatment with this compound not only enhanced cell viability but also modulated key signaling pathways involved in endothelial dysfunction. The study concluded that the inhibition of Lp-PLA2 could be beneficial in preventing endothelial injury caused by oxidative stress.

生物活性

SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in various inflammatory processes and cardiovascular diseases. This compound has garnered attention for its potential therapeutic applications, particularly in the context of atherosclerosis and other inflammatory conditions.

This compound exerts its biological activity by selectively inhibiting Lp-PLA2, which hydrolyzes oxidized phospholipids. This inhibition leads to a reduction in pro-inflammatory mediators, thereby influencing the progression of diseases related to inflammation and lipid metabolism.

Inhibition Characteristics

  • IC50 Value : this compound has an IC50 value of approximately 57 µmol/L against recombinant Lp-PLA2, indicating its effectiveness in inhibiting enzyme activity under specific conditions .
  • Selectivity : The compound demonstrates high selectivity for Lp-PLA2 over other phospholipases, making it a valuable tool for studying the enzyme's role in disease .

In Vivo Studies

Research has demonstrated that this compound effectively suppresses inflammatory responses in various animal models. For instance:

  • Diabetic Models : In a study involving streptozotocin-diabetic rats, administration of this compound at a dose of 10 mg/kg significantly reduced blood-retinal barrier breakdown, highlighting its potential in managing diabetic complications .

In Vitro Studies

In vitro studies have shown that this compound can modulate inflammatory pathways:

  • Phagocytosis Suppression : The compound was found to block the suppression of phagocytosis induced by oxidatively modified phosphatidylserines (PSox) on apoptotic cells, suggesting its role in enhancing the clearance of dead cells .

Case Studies

Several case studies have explored the implications of Lp-PLA2 inhibition by this compound:

  • Atherosclerosis : In patients with atherosclerosis, elevated levels of Lp-PLA2 have been associated with increased cardiovascular risk. This compound's ability to lower Lp-PLA2 activity suggests it could be beneficial in reducing plaque inflammation and stabilizing atherosclerotic lesions .
  • Stroke Risk : Research indicates that high Lp-PLA2 activity correlates with increased stroke risk. Inhibiting this enzyme with this compound may offer protective effects against cerebrovascular events .

Comparative Analysis with Other Inhibitors

Inhibitor IC50 (µmol/L) Selectivity Notes
This compound57HighPotent Lp-PLA2 inhibitor
Giripladib0.06ModerateBroad phospholipase inhibition
ASB147800.020HighGIVA cPLA2 inhibitor with anti-inflammatory properties

特性

CAS番号

304694-39-1

分子式

C38H40F4N6O2S

分子量

720.8 g/mol

IUPAC名

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide

InChI

InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3

InChIキー

VGIQUSQBXZXBGW-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C

正規SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C

同義語

SB-435495

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。